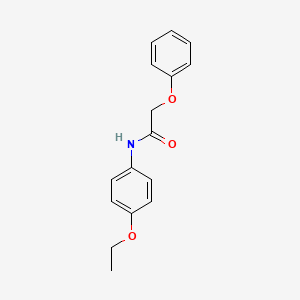![molecular formula C19H15NO3S B5573196 [4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate](/img/structure/B5573196.png)
[4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a phenyl ring substituted with a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylphenyl isocyanate with 4-aminophenyl thiophene-2-carboxylate under controlled conditions to form the carbamoyl intermediate.
Cyclization and Esterification: The intermediate undergoes cyclization and esterification reactions to yield the final product. These reactions are typically carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
[4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: In the development of organic semiconductors and other advanced materials.
Biological Studies: To investigate its effects on various biological systems and its potential as a therapeutic agent.
作用机制
The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and affecting downstream signaling pathways.
Alter Gene Expression: By interacting with transcription factors or other regulatory proteins.
Induce Cellular Responses: Such as apoptosis or cell cycle arrest, depending on the context and concentration of the compound.
相似化合物的比较
Similar Compounds
[4-[(4-Methoxyphenyl)carbamoyl]phenyl] thiophene-2-carboxylate: Similar structure with a methoxy group instead of a methyl group.
[4-[(4-Chlorophenyl)carbamoyl]phenyl] thiophene-2-carboxylate: Similar structure with a chloro group instead of a methyl group.
Uniqueness
Substituent Effects: The presence of the methyl group in [4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate may influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity: Differences in substituents can lead to variations in the compound’s interaction with biological targets, potentially resulting in unique therapeutic properties.
属性
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-13-4-8-15(9-5-13)20-18(21)14-6-10-16(11-7-14)23-19(22)17-3-2-12-24-17/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJXFEDUYVAIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-phenyl-N-(quinolin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5573119.png)
![2-(3,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5573132.png)
![Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone](/img/structure/B5573140.png)
![3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5573151.png)
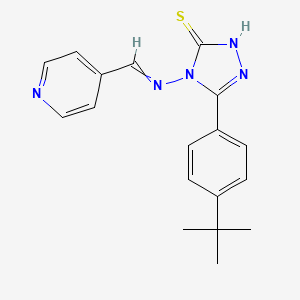
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)
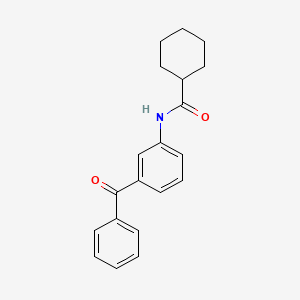
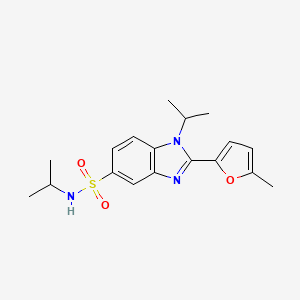
![ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate](/img/structure/B5573186.png)
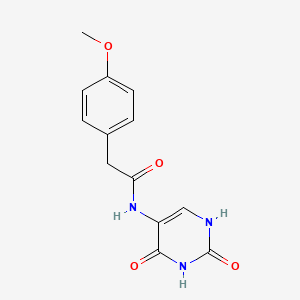
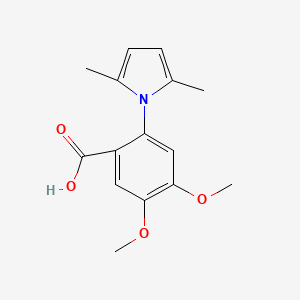
![2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)
![6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5573222.png)
